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Compound of Interest

Compound Name: 1-Bromo-3-methylcyclopentane

Cat. No.: B2692547

Disclaimer: This document summarizes the currently available information on (1R,3S)-1-
bromo-3-methylcyclopentane. It is important to note that detailed experimental data for this
specific stereoisomer is limited in publicly accessible scientific literature. The majority of the
presented data is based on computational models.

Chemical Structure and Identifiers

(1R,3S)-1-bromo-3-methylcyclopentane is a halogenated derivative of methylcyclopentane.
The stereochemical designators "(1R,3S)" specify the spatial arrangement of the bromine atom
and the methyl group attached to the cyclopentane ring, indicating a cis configuration where
both substituents are on the same side of the ring.

Caption: 2D chemical structure of (1R,3S)-1-bromo-3-methylcyclopentane.

Table 1: Chemical Identifiers

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b2692547?utm_src=pdf-interest
https://www.benchchem.com/product/b2692547?utm_src=pdf-body
https://www.benchchem.com/product/b2692547?utm_src=pdf-body
https://www.benchchem.com/product/b2692547?utm_src=pdf-body
https://www.benchchem.com/product/b2692547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2692547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value
IUPAC Name cis-(1R,3S)-1-bromo-3-methylcyclopentane[1]
Molecular Formula C6H11Br[1][2]

58794-26-6 (for 1-bromo-3-methylcyclopentane,
CAS Number ) ] -~

stereoisomerism not specified)[2]
PubChem CID 124488949[1]
inChi InChIl=1S/C6H11Br/c1-5-2-3-6(7)4-5/h5-6H,2-
n

4H2,1H3/t5-,6+/m0/s1[1]
InChlKey RWMACSHFTGJPQM-NTSWFWBYSA-N[1]
SMILES C[C@H]1CC--INVALID-LINK--Br[1]

Computed Physicochemical Properties

Experimental data on the physical and chemical properties of (1R,3S)-1-bromo-3-
methylcyclopentane are not readily available. The following table summarizes computed
properties sourced from the PubChem database. These values are predictions based on
computational models and should be used as estimates.

Table 2: Computed Physicochemical Properties

Property Value

Molecular Weight 163.06 g/mol [1][2]
Exact Mass 162.00441 Da[1][2]
XLogP3-AA (LogP) 2.7[1112]
Topological Polar Surface Area 0 A[1][2]

Heavy Atom Count 7[1]

Complexity 61.2[1][2]
Rotatable Bond Count 0[1]
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Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of
(1R,3S)-1-bromo-3-methylcyclopentane are not available in the public domain.

Some literature mentions the related compound, cis-1-bromo-3-methylcyclopentane, as a
reactant in nucleophilic substitution reactions. For instance, its conversion to trans-3-
methylcyclopentanol via an SN2 reaction with a hydroxide ion has been described
conceptually.[3][4][5] This suggests that (1R,3S)-1-bromo-3-methylcyclopentane could
potentially be synthesized from the corresponding alcohol, (1S,3S)-3-methylcyclopentanol,
through a reaction that proceeds with inversion of stereochemistry, such as the Appel reaction
or by treatment with phosphorus tribromide. However, a specific, validated protocol for this
transformation is not documented.

Biological Activity and Signaling Pathways

There is currently no available information in scientific literature or databases regarding the
biological activity of (1R,3S)-1-bromo-3-methylcyclopentane. Consequently, no signaling
pathways involving this compound have been described.

Logical Relationships and Potential Reactions

Given its structure as a secondary alkyl halide, (1R,3S)-1-bromo-3-methylcyclopentane is
expected to undergo nucleophilic substitution and elimination reactions. The stereochemistry of
the molecule will play a crucial role in the stereochemical outcome of these reactions.

. . - (1S,3S)-3-methyl-substituted cyclopentane
Strong Nucleophile Nucleophilic Substitution (SN2) (Inversion of stereochemistry)
(1R,3S)-1-bromo-3-methylcyclopentane Strong, bulky base
@ 3-methylcyclopentene and/or 4-methylcyclopentene

Click to download full resolution via product page

Caption: Potential reaction pathways for (1R,3S)-1-bromo-3-methylcyclopentane.
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The diagram above illustrates the two primary reaction pathways anticipated for this compound.
An SN2 reaction with a strong nucleophile would lead to inversion of configuration at the
carbon bearing the bromine atom. An E2 reaction, promoted by a strong, sterically hindered
base, would result in the formation of one or more isomeric alkenes. The regioselectivity and
stereoselectivity of these reactions would depend on the specific reagents and reaction
conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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